molecular formula C16H19Cl2N3 B6350705 [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 1426142-93-9

[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride

Cat. No.: B6350705
CAS No.: 1426142-93-9
M. Wt: 324.2 g/mol
InChI Key: ABFPXXJDCVLFGP-UHFFFAOYSA-N
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Description

[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride: is a synthetic organic compound that features both an indole and a pyridine moiety The indole structure is a common motif in many biologically active compounds, while the pyridine ring is a fundamental structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl chain.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Indole and Pyridine Moieties: The indole and pyridine derivatives are coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives, such as indole-3-carboxaldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can involve reagents such as alkyl halides or amines.

Major Products:

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole and pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole and pyridine derivatives.

    Enzyme Inhibition: It may act as an inhibitor for enzymes that interact with indole or pyridine moieties.

Medicine:

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can interact with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The pyridine ring can act as a hydrogen bond acceptor and participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Tryptamine: Contains an indole moiety and is a precursor to various neurotransmitters.

    Nicotine: Contains a pyridine ring and acts on nicotinic acetylcholine receptors.

    Serotonin: Contains an indole moiety and is a key neurotransmitter in the brain.

Uniqueness:

    Dual Moieties: The presence of both indole and pyridine moieties in a single molecule is relatively unique and can lead to a combination of biological activities.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFPXXJDCVLFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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